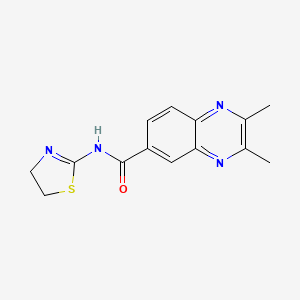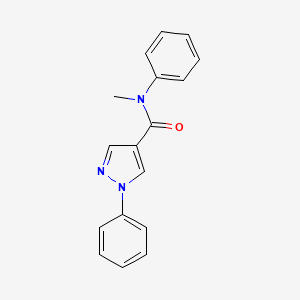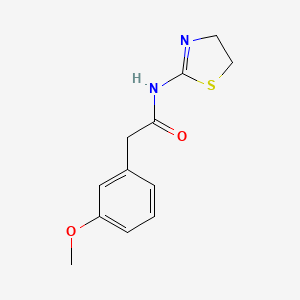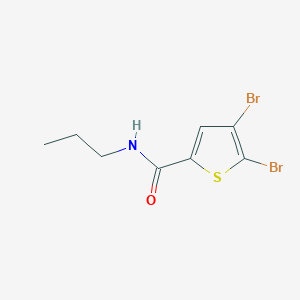![molecular formula C17H16N2O2 B7468365 3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)
3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and has been found to exhibit promising biological activities. In
作用机制
The mechanism of action of 3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting specific enzymes or signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration, which are critical processes in tumor formation and metastasis. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One advantage of using 3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. Additionally, this compound exhibits promising biological activities, making it a valuable tool for investigating the mechanisms of various diseases and potential therapeutic interventions.
However, there are also some limitations associated with the use of 3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one in lab experiments. One limitation is its potential toxicity, as high concentrations of this compound have been found to be cytotoxic. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, future research could focus on optimizing the synthesis method for this compound and developing more efficient and cost-effective routes of production.
合成方法
The synthesis of 3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one involves the reaction of 3-methoxybenzylamine and 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography to obtain the desired compound.
科学研究应用
3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit anticancer, antitumor, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-15-8-3-4-9-16(15)18-17(20)19(12)11-13-6-5-7-14(10-13)21-2/h3-10H,1,11H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLGKEDJRMSTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=C)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)
![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)
![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)
![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)

![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)



![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B7468377.png)

